

Application Notes: Investigating OR-1896 Effects on KATP Channels using Patch-Clamp Electrophysiology

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Compound of Interest		
Compound Name:	OR-1896	
Cat. No.:	B022786	Get Quote

Introduction

OR-1896 is the primary, long-lived active metabolite of the calcium sensitizer Levosimendan.[1] [2] Emerging evidence indicates that **OR-1896** contributes significantly to the long-term hemodynamic effects of its parent compound, in part by eliciting vasodilation through the activation of ATP-sensitive potassium (KATP) channels.[2][3][4][5] KATP channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[6][7][8] In tissues like vascular smooth muscle and cardiomyocytes, the opening of KATP channels leads to potassium efflux, hyperpolarization, and subsequent relaxation or cardioprotection.[6][9]

These application notes provide detailed protocols for researchers and drug development professionals to investigate the pharmacological effects of **OR-1896** on KATP channels using the gold-standard patch-clamp technique.[10][11] The protocols cover both whole-cell and single-channel recording configurations to allow for a comprehensive characterization of the compound's mechanism of action.

Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, electrophysiology, and cardiovascular medicine.

Quantitative Data Summary



The following tables summarize hypothetical, yet realistic, quantitative data for the effects of **OR-1896** on KATP channels. This data is representative of what would be obtained using the protocols described below.

Table 1: Whole-Cell KATP Current Activation by OR-1896

Parameter	Value	Cell Type	Notes
EC50	1.2 μΜ	Rat Cremaster Arteriolar Smooth Muscle Cells	Concentration for half- maximal activation.
Maximal Dilation	73 ± 4%	Rat Gracilis Muscle Arterioles	Dilation relative to Ca2+-free solution[3].
pD2	6.71 ± 0.42	Rat Gracilis Muscle Arterioles	Negative log of EC50 for dilation[3].
Current Density Increase	15.2 ± 2.1 pA/pF	HEK293 cells expressing Kir6.2/SUR2B	Measured at +60 mV.
Inhibition by Glibenclamide	IC50 = 0.5 μM	Rat Cremaster Arteriolar Smooth Muscle Cells	Glibenclamide is a selective KATP channel blocker[5].

Table 2: Single-Channel Kinetic Modifications by **OR-1896** (1 μM)



Parameter	Control	OR-1896 (1 μM)	Cell Type
Open Probability (Po)	0.08 ± 0.02	0.45 ± 0.06	Inside-out patch from ventricular myocyte.
Mean Open Time (τ_open)	1.1 ± 0.2 ms	3.8 ± 0.5 ms	Inside-out patch from ventricular myocyte.
Mean Closed Time (τ_closed)	25.4 ± 3.1 ms	4.7 ± 0.9 ms	Inside-out patch from ventricular myocyte.
Unitary Conductance	~75 pS	~75 pS	No significant change expected.

Experimental Protocols Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the macroscopic KATP current in response to **OR-1896**. It allows for the determination of concentration-response relationships and overall effects on the cell.[10][12][13]

1. Cell Preparation:

- Use a suitable cell line expressing the KATP channel subtype of interest (e.g., HEK293 cells stably expressing Kir6.1/SUR2B or Kir6.2/SUR2A) or primary cells like isolated vascular smooth muscle cells or cardiomyocytes.[14]
- Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[15]
- Internal (Pipette) Solution (in mM): 110 K-Aspartate, 30 KCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 0.1 Na-ATP, 1 Na-GTP. Adjust pH to 7.2 with KOH. The low ATP concentration is critical to prevent complete channel inhibition and allow for the observation of openers.[12]



- OR-1896 Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations
 in the external solution on the day of the experiment.
- 3. Recording Procedure:
- Pull glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.[12]
- Place a coverslip in the recording chamber and perfuse with the external solution.
- Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[16][17]
- Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[16]
- Clamp the cell at a holding potential of -70 mV.
- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit currents. A voltage ramp protocol can also be used.[18]
- Establish a stable baseline recording.
- Perfuse the cell with increasing concentrations of **OR-1896** (e.g., 1 nM to 10 μ M) and record the current at each concentration.
- To confirm the current is through KATP channels, apply a known KATP channel blocker like Glibenclamide (5-10 μ M) at the end of the experiment.[3][5]
- 4. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +40 mV).
- Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
- Calculate current density (pA/pF) by dividing the current amplitude by the cell capacitance.

Protocol 2: Inside-Out Excised Patch Recording

Methodological & Application



This configuration allows for direct application of substances to the intracellular face of the channel and is ideal for studying single-channel kinetics without the influence of cellular signaling pathways.[10][11][19]

- 1. Cell Preparation:
- As described in Protocol 1.
- 2. Solutions:
- Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to
 7.4 with KOH. Symmetrical K+ is used to set the reversal potential near 0 mV.[15]
- Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Add ATP as needed to study inhibition and activation.
- OR-1896 Solution: Add desired concentrations of OR-1896 directly to the bath solution.
- 3. Recording Procedure:
- Form a gigaohm seal as in the whole-cell protocol (cell-attached mode).
- Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[17]
- Hold the patch at a constant potential (e.g., -60 mV or +60 mV).
- Record baseline single-channel activity in a control bath solution (e.g., containing 100 μM ATP to induce partial channel block).
- Perfuse the patch with the bath solution containing OR-1896.
- Record several minutes of single-channel activity to allow for kinetic analysis.
- 4. Data Analysis:
- Use specialized software to perform an all-points histogram to determine the unitary current amplitude.[11]



- Calculate the channel open probability (Po).
- Analyze the dwell times in the open and closed states to determine mean open time and mean closed time.
- Compare these kinetic parameters before and after the application of **OR-1896**.

Visualizations KATP Channel Signaling Pathway

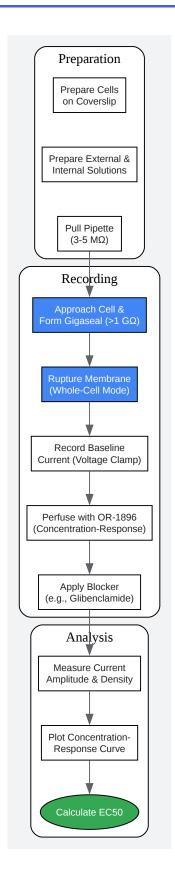


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Caption: Signaling pathway of KATP channel activation by OR-1896.

Whole-Cell Patch-Clamp Workflow



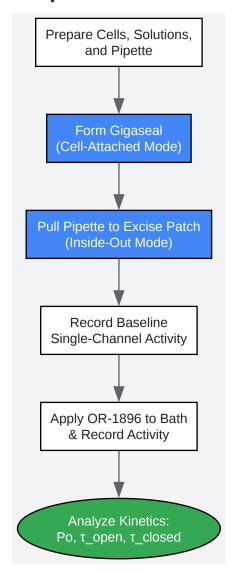


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Caption: Experimental workflow for whole-cell patch-clamp studies.



Inside-Out Patch-Clamp Workflow



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Caption: Experimental workflow for inside-out single-channel recording.

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